6-bromo-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline 6-bromo-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline
Brand Name: Vulcanchem
CAS No.: 2549014-98-2
VCID: VC11819921
InChI: InChI=1S/C18H18BrN5O/c19-15-1-2-16-14(9-15)10-22-18(23-16)24-7-3-13(4-8-24)12-25-17-11-20-5-6-21-17/h1-2,5-6,9-11,13H,3-4,7-8,12H2
SMILES: C1CN(CCC1COC2=NC=CN=C2)C3=NC=C4C=C(C=CC4=N3)Br
Molecular Formula: C18H18BrN5O
Molecular Weight: 400.3 g/mol

6-bromo-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline

CAS No.: 2549014-98-2

Cat. No.: VC11819921

Molecular Formula: C18H18BrN5O

Molecular Weight: 400.3 g/mol

* For research use only. Not for human or veterinary use.

6-bromo-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline - 2549014-98-2

Specification

CAS No. 2549014-98-2
Molecular Formula C18H18BrN5O
Molecular Weight 400.3 g/mol
IUPAC Name 6-bromo-2-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]quinazoline
Standard InChI InChI=1S/C18H18BrN5O/c19-15-1-2-16-14(9-15)10-22-18(23-16)24-7-3-13(4-8-24)12-25-17-11-20-5-6-21-17/h1-2,5-6,9-11,13H,3-4,7-8,12H2
Standard InChI Key ONAXSSNBRJRIEG-UHFFFAOYSA-N
SMILES C1CN(CCC1COC2=NC=CN=C2)C3=NC=C4C=C(C=CC4=N3)Br
Canonical SMILES C1CN(CCC1COC2=NC=CN=C2)C3=NC=C4C=C(C=CC4=N3)Br

Introduction

The compound 6-bromo-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline is a heterocyclic organic molecule belonging to the quinazoline derivatives family. Quinazolines are widely studied due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The structure of this compound includes:

  • A quinazoline core, which is a bicyclic aromatic system containing nitrogen atoms.

  • A 6-bromo substituent, enhancing its chemical reactivity and potential biological activity.

  • A piperidine moiety, connected via a pyrazin-2-yloxy linkage, which contributes to its pharmacological interactions.

The compound's design suggests potential applications in medicinal chemistry, particularly as a scaffold for drug development targeting diseases such as cancer or microbial infections.

Synthesis

While specific synthesis routes for this compound were not directly provided in the search results, the general approach for quinazoline derivatives involves:

  • Formation of the quinazoline core: Starting from anthranilic acid derivatives or related precursors, cyclization reactions are employed.

  • Introduction of the bromine atom: Bromination at position 6 can be achieved using brominating agents like N-bromosuccinimide (NBS).

  • Functionalization with piperidine and pyrazinyl ether groups: This step involves nucleophilic substitution or coupling reactions under controlled conditions.

Potential Pharmacological Activities

Quinazoline derivatives are known for their therapeutic potential. The inclusion of specific functional groups in this compound suggests:

  • Anticancer Activity:

    • Quinazolines often act as inhibitors of tyrosine kinases and PI3K pathways, both critical in tumorigenesis .

    • The piperidine and pyrazinyl ether groups may enhance selectivity toward cancer cell receptors.

  • Antimicrobial Properties:

    • Bromine substitution is associated with enhanced antimicrobial activity in heterocyclic compounds .

    • The pyrazine moiety could contribute to interactions with microbial enzymes.

  • Anti-inflammatory Effects:

    • Quinazoline derivatives have shown promise in reducing inflammation by modulating cytokine release .

Cytotoxic Evaluation

Studies on related compounds indicate that quinazoline derivatives exhibit cytotoxic effects against various cancer cell lines (e.g., MCF-7, A549) . This compound's structural features suggest similar potential, warranting further experimental validation.

Future Directions

Further research on 6-bromo-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline should focus on:

  • Experimental Validation:

    • Synthesis optimization.

    • Biological activity assays against cancer and microbial strains.

  • Structure-Activity Relationship (SAR) Studies:

    • Modifying substituents to improve potency and selectivity.

  • Computational Modeling:

    • Docking studies to predict binding affinity with biological targets.

  • Toxicological Assessments:

    • Evaluating safety profiles in preclinical models.

This compound represents a promising candidate for drug discovery efforts targeting critical diseases.

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